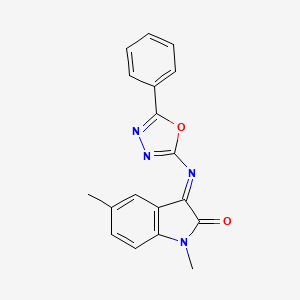
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the ethoxycarbonyl group, followed by its attachment to an amino phenyl group. The final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Ethyl acetoacetate: Similar in structure but lacks the aromatic ring.
Methyl acetoacetate: Another related compound with similar reactivity but different substituents.
Diethyl malonate: Shares some synthetic routes but has distinct applications.
Uniqueness: (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid is unique due to its combination of aromatic and aliphatic components, which provides a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
86867-11-0 |
|---|---|
分子式 |
C13H13NO5 |
分子量 |
263.25 g/mol |
IUPAC名 |
(E)-4-[4-(ethoxycarbonylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)14-10-5-3-9(4-6-10)11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,18)(H,16,17)/b8-7+ |
InChIキー |
VXGYOBICIJPEIK-BQYQJAHWSA-N |
異性体SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
正規SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




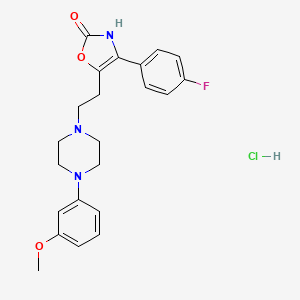
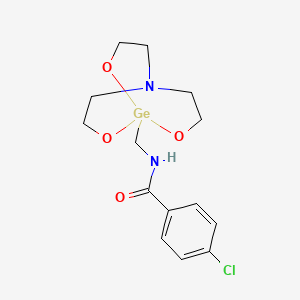
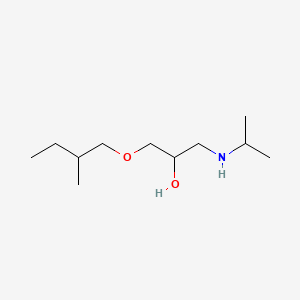
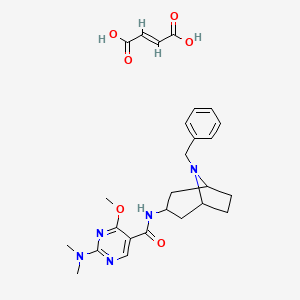

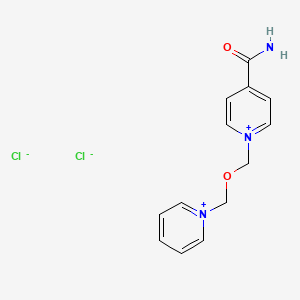

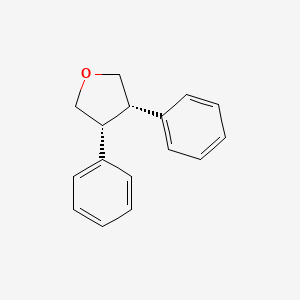
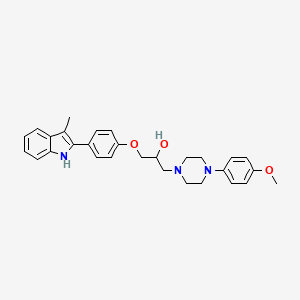
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
